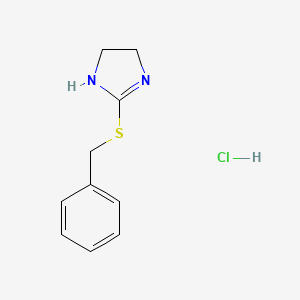
2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride” is a chemical compound with the molecular formula C10H13ClN2S . It has a molecular weight of 228.74 g/mol. This compound has been gaining attention in the scientific community due to its potential applications.
Molecular Structure Analysis
The InChI code for “2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride” is 1S/C10H12N2S.ClH/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Anticytokine Agents
2-Benzylsulfanyl-4,5-dihydro-1H-imidazole hydrochloride derivatives have been explored for their potential as anticytokine agents. These compounds, particularly those with modifications at the 2 position, have demonstrated significant inhibitory effects on cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) (Laufer, Striegel, & Wagner, 2002).
Novel Fused Heterocyclic Ring Systems
Research has been conducted on the transformation of 2-chloro-4,5-dihydroimidazole into novel fused heterocyclic ring systems, demonstrating the versatility of this compound in creating diverse molecular structures (Kornicka, Sa̧czewski, & Gdaniec, 2006).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies of benzylsulfanyl imidazole derivatives have provided insights into the molecular features contributing to their efficacy as cytokine release inhibitors. These studies help in understanding the structural requirements for optimizing their biological activity (Singh & Sharma, 2007).
Cytotoxicity Testing
The compound's derivatives have been tested for cytotoxic potency against human cancer cell lines. This research contributes to understanding the relationships between structure and antitumor activity, aiding in the development of potential cancer treatments (Balewski et al., 2020).
Antibacterial and Antifungal Activity
Derivatives of 2-benzylsulfanyl-4,5-dihydro-1H-imidazole hydrochloride have demonstrated significant antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (ANISETTI & Reddy, 2012).
Potential Antihypertensive Agents
These compounds have also been evaluated for their cardiovascular effects, specifically as potential antihypertensive agents, indicating their possible therapeutic applications in cardiovascular diseases (Touzeau et al., 2003).
properties
IUPAC Name |
2-benzylsulfanyl-4,5-dihydro-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMZJZXZDLSANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384509 |
Source


|
| Record name | 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride | |
CAS RN |
5455-64-1 |
Source


|
| Record name | NSC23479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)
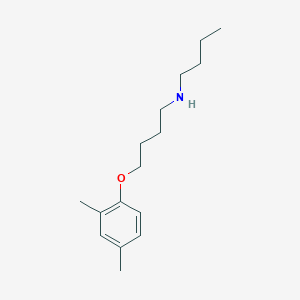
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)




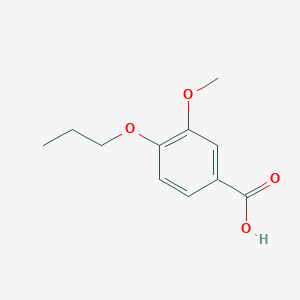
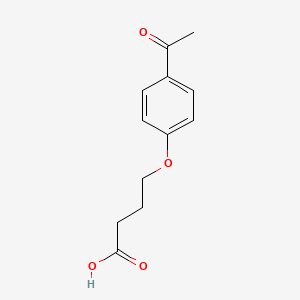
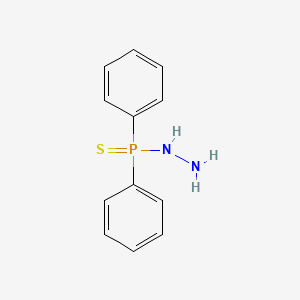
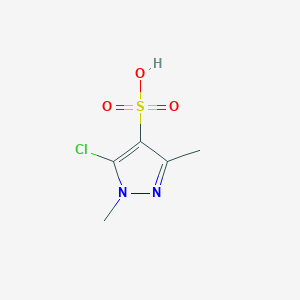
![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)